molecular formula C14H16N2O3 B147643 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 126068-76-6

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B147643
CAS No.: 126068-76-6
M. Wt: 260.29 g/mol
InChI Key: WBSVXLMLWIBSQF-UHFFFAOYSA-N
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Description

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent with a catalyst such as hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 1-(4-Hydroxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

    Reduction: 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl alcohol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The methoxy group and the pyrazole ring play crucial roles in binding to the active site of the target enzyme, thereby modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, while the ester group provides a site for further chemical modifications.

Properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-10(2)16(15-13)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSVXLMLWIBSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628539
Record name Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126068-76-6
Record name Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxyphenylhydrazine hydrochloride (6.05 g, 34.8 mmol) and ethyl 2,4-dioxovalerate (4.45 mL, 31.6 mmol) were stirred overnight at 80° C. in ethanol (80 mL). After the solution was allowed to cool to room temperature, it was diluted with water and extracted with ethyl acetate. The organic layer was washed with water, 1 N HCl, and saturated sodium bicarbonate. Concentration and SiO2 chromatography with 20-30% ethyl acetate/hexanes gave 3.1 g of the title compound along with 2.9 g of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
4.45 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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